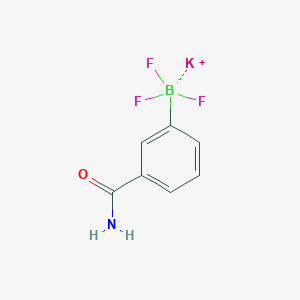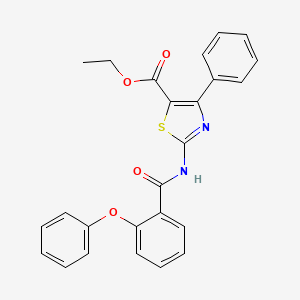![molecular formula C8H12N2 B2712939 (4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0](/img/structure/B2712939.png)
(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the pyrrolopyrazine scaffold, to which our compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound has significant effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyrrole with a suitable pyrazine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Pyrazine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Uniqueness
®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its fused ring system, which combines the properties of both pyrrole and pyrazine. This fusion results in distinct electronic and steric characteristics, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCONNNJMUCBRSP-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC2=CC=CN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)
![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)




![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)
![4-(5-bromopyridine-3-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2712868.png)


![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
